2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile

Description

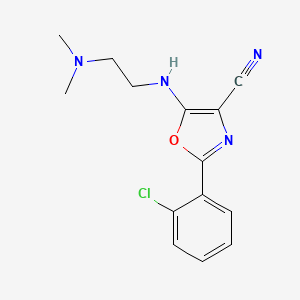

2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 2-chlorophenyl group at position 2, a carbonitrile group at position 4, and a dimethylaminoethylamino side chain at position 4. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the dimethylamino group and electron-withdrawing effects from the carbonitrile and chlorophenyl moieties.

The dimethylaminoethylamino group may enhance solubility and membrane permeability, critical for pharmacokinetics .

Properties

IUPAC Name |

2-(2-chlorophenyl)-5-[2-(dimethylamino)ethylamino]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c1-19(2)8-7-17-14-12(9-16)18-13(20-14)10-5-3-4-6-11(10)15/h3-6,17H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLQDZBCTVIYMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile typically involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxazole ring with a 2-chlorophenyl group.

Attachment of the dimethylaminoethyl group: This is usually done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for studying its effects on biological systems.

Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: The compound might find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile would depend on its specific interactions with molecular targets. These could include:

Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, altering their activity.

Modulation of signaling pathways: It could influence cellular signaling pathways, leading to various biological effects.

Interference with DNA or RNA: The compound might interact with genetic material, affecting gene expression or replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness lies in its combination of substituents. Below is a comparison with structurally related molecules:

Key Observations

Core Heterocycle Influence :

- The oxazole core in the target compound differs from triazoles (e.g., etaconazole) and chromenes (e.g., compound). Triazoles are prevalent in antifungals due to their ability to inhibit cytochrome P450 enzymes, while oxazoles may exhibit distinct electronic profiles, affecting binding interactions .

- Chromene derivatives (as in ) often show antioxidant or anti-inflammatory properties, suggesting the target compound’s bioactivity could vary with its heterocycle .

Substituent Impact: Chlorophenyl Group: Present in all compared compounds, this moiety enhances lipophilicity and may improve target affinity via halogen bonding . Carbonitrile vs. Dimethylaminoethylamino Side Chain: This substituent, shared with pharmacopeial compounds in (e.g., ranitidine analogs), likely enhances water solubility and bioavailability compared to methyl or propyl groups in pesticides .

Biological and Industrial Relevance :

- Pesticides like etaconazole prioritize halogenated aromatic rings and hydrophobic side chains for environmental persistence, whereas the target compound’s polar groups align with drug-like properties .

- The chromene derivative’s reported bioactivity () implies that the target compound could be optimized for similar applications but with modified potency due to its oxazole core .

Research Findings and Data Gaps

- Synthetic Accessibility: The dimethylaminoethylamino side chain may complicate synthesis compared to simpler substituents (e.g., methyl groups), requiring protective strategies for the amine group during reactions.

- Biological Data: No direct activity data for the target compound are provided in the evidence.

- Computational Predictions : Molecular docking studies could compare the target’s binding affinity with triazole-based antifungals or chromene-based enzyme inhibitors, leveraging tools like SHELX-pro for structural analysis .

Biological Activity

The compound 2-(2-Chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile (CAS Number: 613651-54-0) is a substituted oxazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer applications. This article delves into its biological activity, synthesizing various research findings and case studies.

- Molecular Formula : C₁₄H₁₅ClN₄O

- Molecular Weight : 290.75 g/mol

- Structure : The compound features a chlorophenyl group, a dimethylaminoethyl side chain, and a carbonitrile functional group attached to an oxazole ring.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study highlighted the potential of substituted oxazoles in treating inflammation-related disorders, suggesting that this compound could inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

-

Mechanism of Action :

- The compound is believed to exert its effects by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is similar to other known anticancer agents that target microtubule dynamics .

- Docking studies have shown that the compound may interact with key proteins involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) .

- In Vitro Studies :

- Case Studies :

Antioxidant Activity

In addition to its anti-inflammatory and anticancer properties, this compound may possess antioxidant capabilities. Research on related compounds has indicated that they can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and promoting overall health .

Summary Table of Biological Activities

Q & A

Basic Synthesis Optimization

Q1: What are the optimal reaction conditions for synthesizing 2-(2-chlorophenyl)-5-((2-(dimethylamino)ethyl)amino)oxazole-4-carbonitrile? Methodological Answer:

- Reagent Selection: Use ethyl chloroacetate or hydrazine hydrate as coupling agents for introducing amino or oxazole moieties. For example, hydrazine hydrate was employed in synthesizing structurally analogous uracil derivatives under reflux conditions .

- Solvent and Catalyst: Ethanol (EtOH) with ammonium acetate (20 mol%) as a catalyst under microwave irradiation (300 W, 5–6 min) can enhance reaction efficiency, as demonstrated in similar heterocyclic syntheses .

- Purification: Crystallize the product using solvents like ethanol or dichloromethane. Monitor reaction progress via TLC to isolate intermediates .

Advanced Synthesis Challenges

Q2: How can researchers address regioselectivity issues during functionalization of the oxazole core? Methodological Answer:

- Steric and Electronic Analysis: Prioritize functionalization at the 4-position of oxazole due to its electron-deficient carbonitrile group, which is more reactive toward nucleophilic substitution.

- Protecting Groups: Use temporary protecting groups (e.g., Boc for amines) to direct reactions to specific sites. For example, protecting the dimethylaminoethylamine side chain could prevent unwanted side reactions .

- Computational Modeling: Employ DFT calculations to predict reactive sites and optimize reaction pathways before experimental trials .

Structural Characterization

Q3: What spectroscopic and crystallographic methods are essential for confirming the structure of this compound? Methodological Answer:

- Spectroscopy:

- X-ray Crystallography: Resolve crystal packing and confirm bond angles, as done for analogous pyrazole-carbonitrile derivatives .

Biological Activity Testing

Q4: How should researchers design assays to evaluate the antimicrobial potential of this compound? Methodological Answer:

- Assay Design:

- Microbial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution methods.

- Dose-Response Curves: Prepare serial dilutions (1–256 µg/mL) and measure MIC (Minimum Inhibitory Concentration) .

- Controls: Include positive controls (e.g., ciprofloxacin) and solvent-only negative controls.

- Data Interpretation: Use ANOVA to compare activity across strains, accounting for variations in bacterial membrane permeability .

Environmental Fate Studies

Q5: What methodologies are recommended for assessing the environmental persistence of this compound? Methodological Answer:

- Degradation Studies:

- Hydrolysis: Incubate the compound in buffers (pH 4–9) at 25°C and 50°C, analyzing degradation products via LC-MS .

- Photolysis: Expose to UV light (λ = 254 nm) and monitor decomposition kinetics .

- Ecotoxicology: Evaluate acute toxicity using Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests .

Data Contradiction Resolution

Q6: How can conflicting data on compound stability in different solvents be resolved? Methodological Answer:

- Controlled Replication: Repeat experiments under standardized conditions (e.g., temperature, humidity) to isolate solvent effects.

- Advanced Analytics: Use HPLC-MS to detect trace degradation products that may explain instability in polar aprotic solvents like DMSO .

- Statistical Analysis: Apply factorial design to evaluate interactions between solvent polarity, temperature, and light exposure .

Experimental Design for Mechanistic Studies

Q7: What split-plot designs are suitable for studying structure-activity relationships (SAR) of derivatives? Methodological Answer:

- Design Framework:

- Main Plots: Vary the chlorophenyl substituent (e.g., 2-Cl vs. 4-Cl).

- Subplots: Test different aminoethyl side chains (e.g., dimethylamino vs. diethylamino).

- Replicates: Use four replicates with 5–10 samples per group to ensure statistical power .

- Data Collection: Measure IC₅₀ values against target enzymes (e.g., kinase assays) and correlate with electronic parameters (Hammett σ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.